![molecular formula C6H16ClN B6250237 (propan-2-yl)(propyl)amine hydrochloride CAS No. 131932-72-4](/img/new.no-structure.jpg)
(propan-2-yl)(propyl)amine hydrochloride
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Overview
Description
(propan-2-yl)(propyl)amine hydrochloride is an organic compound that belongs to the class of amines. It is a colorless liquid with a fishy, ammoniacal odor and is miscible with water. This compound is used as an intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(propan-2-yl)(propyl)amine hydrochloride can be synthesized through the reaction of isopropyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CHOH+NH3→(CH3)2CHNH2+H2O
This method involves the use of a catalyst to facilitate the reaction and produce the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(propan-2-yl)(propyl)amine hydrochloride undergoes various types of chemical reactions, including:
Protonation: The amine group can be protonated to form the corresponding ammonium salt.
Alkylation: The compound can react with alkyl halides to form secondary or tertiary amines.
Acylation: It can undergo acylation reactions with acyl chlorides or anhydrides to form amides.
Condensation: The compound can condense with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and carbonyl compounds. The reactions are typically carried out under mild conditions, often in the presence of a base or catalyst to facilitate the process.
Major Products Formed
The major products formed from these reactions include secondary and tertiary amines, amides, imines, and enamines, depending on the specific reaction and reagents used.
Scientific Research Applications
(propan-2-yl)(propyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the field of antidepressants and other central nervous system (CNS) active compounds.
Industry: The compound is used in the production of herbicides, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (propan-2-yl)(propyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (propan-2-yl)(propyl)amine hydrochloride include:
Isopropylamine: A primary amine with similar chemical properties.
Propylamine: Another primary amine with a similar structure.
N,N-Diisopropylethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness
This compound is unique due to its specific combination of isopropyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as an intermediate in industrial processes.
Biological Activity
(Propan-2-yl)(propyl)amine hydrochloride is an organic compound with potential applications in various biological fields, including medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by its amine functional group, which is essential for its interaction with biological targets. Its structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes within biological systems. The amine group facilitates binding to neurotransmitter receptors, while the propan-2-yl group enhances lipophilicity, allowing better cell membrane permeability.
Biological Activities
Research has indicated several potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens, suggesting that this compound may exhibit similar effects.
- Anticancer Effects : Preliminary investigations indicate that this compound may have anticancer properties. It has been explored as a potential drug candidate due to its structural similarity to known anticancer agents.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects, particularly in conditions like Parkinson's disease .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacterial growth | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Neuroprotective | Modulation of neurotransmitter release |
Case Study: Anticancer Activity
In a study examining the anticancer properties of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the potential for this compound as a lead compound in cancer therapy .
Case Study: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of propan-2-yl derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated a clear dose-dependent inhibition of bacterial growth, suggesting that this compound could serve as a basis for developing new antimicrobial agents.
Properties
CAS No. |
131932-72-4 |
---|---|
Molecular Formula |
C6H16ClN |
Molecular Weight |
137.65 g/mol |
IUPAC Name |
N-propan-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-4-5-7-6(2)3;/h6-7H,4-5H2,1-3H3;1H |
InChI Key |
JBIKEQDMJSSOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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